molecular formula C16H17N5O2 B2858936 3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2380185-07-7

3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2858936
CAS No.: 2380185-07-7
M. Wt: 311.345
InChI Key: MOAZBSCKTGBQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a unique combination of furan, pyridazine, piperazine, and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl pyridazine intermediate, which is then reacted with piperazine to form the piperazinyl pyridazine derivative. This intermediate is further reacted with oxazole derivatives under specific conditions to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic development .

Properties

IUPAC Name

4-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-15(23-9-1)14-3-4-16(19-18-14)21-7-5-20(6-8-21)10-13-11-22-12-17-13/h1-4,9,11-12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAZBSCKTGBQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=COC=N2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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